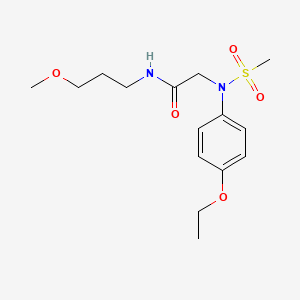
N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide, also known as CMEB, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields, including medicinal chemistry, drug discovery, and biological studies. CMEB is a derivative of benzamide and is synthesized through a specific method that involves several steps.
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are essential for cancer cell growth and survival. N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. It has also been reported to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide has been reported to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for anticancer drugs. It has also been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. In addition, N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide has been reported to reduce the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to the development and progression of cancer.
实验室实验的优点和局限性
One of the advantages of using N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide in lab experiments is its high potency and selectivity against cancer cells. It has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide in vivo to determine its efficacy and safety in animal models. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide and to identify potential targets for drug development. Finally, the potential of N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative disorders, should be explored.
Conclusion
In conclusion, N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide is a compound that has gained significant attention in scientific research due to its potential application in various fields, including medicinal chemistry, drug discovery, and biological studies. The synthesis method of N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide involves several steps, and it has been extensively studied for its potential anticancer and anti-inflammatory properties. N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide has been reported to exhibit significant biochemical and physiological effects, including the induction of apoptosis and the inhibition of cell proliferation. Despite its potential, further research is needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide and to identify potential targets for drug development.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide involves several steps, starting with the reaction of 3-chloro-2-methylaniline with ethyl 3-ethoxypropionate in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then treated with acetic anhydride to form the corresponding amide intermediate. Finally, the amide intermediate is reacted with 3-ethoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride to yield N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide.
科学研究应用
N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide has been extensively studied for its potential application in medicinal chemistry and drug discovery. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including lung, breast, and colon cancer. N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide has also been shown to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-3-20-13-7-4-6-12(10-13)16(19)18-15-9-5-8-14(17)11(15)2/h4-10H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFSNFHBDBLARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5117812.png)
![3-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5117819.png)
![4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117826.png)

![5-[(2-biphenylylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117840.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B5117843.png)
![N-(5-{[(2-chlorobenzyl)amino]sulfonyl}-4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5117846.png)

![9-benzoyl-1,2-dihydro-12H-benzo[4,5]isoquino[2,1-a]cyclopenta[gh]perimidin-12-one](/img/structure/B5117865.png)
![N'-[4-(dimethylamino)-3-nitrobenzylidene]-2,4-dimethyl-1,3-thiazole-5-carbohydrazide](/img/structure/B5117871.png)

![3-(3,4-difluorophenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5117884.png)
